2-Cyano-3-méthylpyridine

Vue d'ensemble

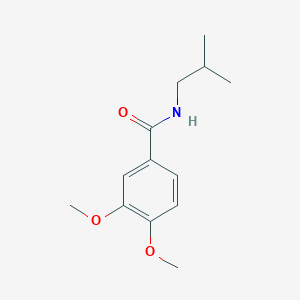

Description

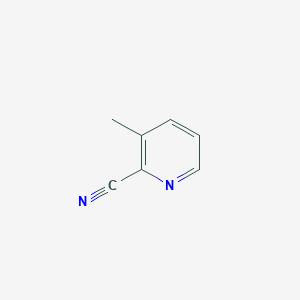

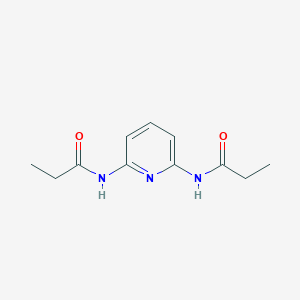

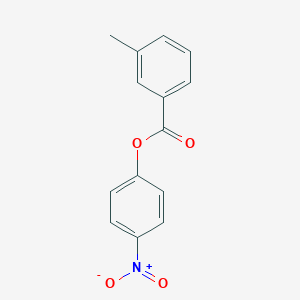

2-Cyano-3-methylpyridine is an organic compound with the molecular formula C₇H₆N₂. It is a derivative of pyridine, characterized by the presence of a cyano group (-CN) and a methyl group (-CH₃) attached to the pyridine ring. This compound appears as white crystals and is known for its slight solubility in chloroform and methanol . It is used as an intermediate in the synthesis of various pharmaceuticals, including omeprazole, buflomedil, and loratadine .

Applications De Recherche Scientifique

2-Cyano-3-methylpyridine has diverse applications in scientific research :

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Biology: Investigated for its potential as an anti-tumor agent and in the synthesis of bioactive molecules.

Medicine: Serves as an intermediate in the production of pharmaceuticals like loratadine, an antihistamine.

Industry: Utilized in the manufacture of dyes, agrochemicals, and other specialty chemicals.

Mécanisme D'action

Mode of Action

It is known that the compound can be synthesized from hydrochloric acid, which is obtained from the reaction of hydrogen chloride and sulfuric acid . More research is required to understand how 2-Cyano-3-methylpyridine interacts with its targets and the resulting changes.

Biochemical Pathways

It has been used to synthesize triazolo [1,5-c] pyrimidine as a potential anti-asthma drug

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties could impact the bioavailability of the compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Cyano-3-methylpyridine. It is known that the compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . More research is needed to understand how environmental factors influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2-Cyano-3-methylpyridine are not fully understood yet. It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary depending on the specific structure of the pyridine derivative and the biomolecules it interacts with .

Molecular Mechanism

The molecular mechanism of action of 2-Cyano-3-methylpyridine is not well-defined. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 2-Cyano-3-methylpyridine at different dosages in animal models have not been extensively studied. Therefore, information about threshold effects, toxic or adverse effects at high doses is currently unavailable .

Subcellular Localization

Future studies could investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-methylpyridine typically involves the following steps :

Starting Material: 3-Methylpyridine is used as the starting material.

Activation: Phosphorus pentoxide is added to the reaction mixture under stirring conditions.

Nitration: Concentrated nitric acid is slowly added to the cooled solution, maintaining the temperature below 10°C.

Cyanation: The reaction mixture is then added to a solution of sodium cyanide and caustic soda, followed by extraction with dichloromethane to obtain the final product.

Industrial Production Methods: The industrial production of 2-Cyano-3-methylpyridine follows similar steps but on a larger scale. The process is optimized to reduce costs and environmental impact by minimizing waste and energy consumption .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Cyano-3-methylpyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyridine N-oxides.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: 3-Methylpyridine-2-amine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

2-Cyano-3-nitropyridine: Similar structure but with a nitro group instead of a methyl group.

3-Methylpyridine-2-carbonitrile: Another derivative with a different substitution pattern.

2-Cyano-4-methylpyridine: Similar but with the methyl group at a different position.

Uniqueness: 2-Cyano-3-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. Its solubility in organic solvents and its role as an intermediate in pharmaceutical synthesis make it particularly valuable .

Propriétés

IUPAC Name |

3-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-6-3-2-4-9-7(6)5-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXZCDIZXWDPBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60943262 | |

| Record name | 3-Methyl-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20970-75-6 | |

| Record name | 3-Methyl-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20970-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 2-cyano-3-methylpyridine in organic synthesis?

A1: 2-Cyano-3-methylpyridine serves as a crucial starting material for synthesizing a range of pharmaceutically relevant compounds. Notably, it's a key precursor in the synthesis of loratadine, a widely used antihistamine medication. [, , , , ] The compound's structure, featuring both a pyridine ring and a cyano group, allows for diverse chemical transformations, making it a valuable building block in medicinal chemistry.

Q2: Can you elaborate on the synthesis of loratadine from 2-cyano-3-methylpyridine?

A2: Several synthetic routes utilize 2-cyano-3-methylpyridine to access loratadine. One approach involves a multi-step sequence including Ritter reaction, alkylation, and cyanidation to yield 2-cyano-3-[2-(3-chlorophenyl)ethyl]piperidine. [] Subsequent cyclization and coupling with N-ethoxycarbonyl-4-piperidone lead to loratadine. Other methods explore alternative reaction pathways, such as radical reactions, Wittig-Horner reactions, and Friedel-Crafts acylations, showcasing the versatility of 2-cyano-3-methylpyridine as a starting material. [, , ]

Q3: Beyond loratadine, what other pharmaceutical compounds can be synthesized from 2-cyano-3-methylpyridine?

A3: Research demonstrates the successful synthesis of 8-chloro-10,11-dihydro-4-aza-5H-dibenzo[a,d]cyclohepten-5-one, another essential intermediate in loratadine production, using 2-cyano-3-methylpyridine as the starting point. [, , ] Additionally, a 1,7-naphthyridine derivative, known for its PDE-4 inhibitory activity, has been synthesized starting from 2-cyano-3-methylpyridine. [] This highlights the potential of this compound in accessing a diverse range of pharmacologically active molecules.

Q4: Are there any studies on the catalytic properties of 2-cyano-3-methylpyridine derivatives?

A4: While 2-cyano-3-methylpyridine itself is not typically employed as a catalyst, its derivatives, particularly metal complexes incorporating it as a ligand, have been investigated. For instance, diaquabis(3-methylpyridine-2-carboxamide-κ2N,O)copper(II) dinitrate, a complex formed from a derivative of 2-cyano-3-methylpyridine, has been structurally characterized. [] Such complexes may exhibit catalytic activities depending on the metal center and reaction conditions.

Q5: Have there been any reported safety concerns regarding the use of 2-cyano-3-methylpyridine in chemical synthesis?

A5: A significant safety incident involving 2-cyano-3-methylpyridine occurred in 2008 at a pharmaceutical manufacturing facility. [] The incident, attributed to the omission of acetone during a chemical reaction, led to a runaway reaction with severe consequences. This underscores the critical need for meticulous process safety management, including comprehensive risk assessments (HAZOP) and robust procedures to prevent human error, when working with this compound.

Q6: How is 2-cyano-3-methylpyridine typically characterized and analyzed?

A6: Various spectroscopic techniques are employed to characterize 2-cyano-3-methylpyridine and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (1H-NMR), provides valuable information about the compound's structure and purity. [, , ] Mass spectrometry (MS) aids in determining the molecular weight and fragmentation pattern, further confirming the compound's identity. [, , ] Melting point determination also serves as a simple yet effective method for characterizing the compound. []

Q7: Are there alternative methods for preparing 3-methyl-2-formylaminopyridine, a derivative of 2-cyano-3-methylpyridine?

A7: Research has explored the use of manganese dioxide (MnO2) as an oxidizing agent in synthesizing 3-methyl-2-formylaminopyridine from 2-cyano-3-methylpyridine. [] This method, employing MnO2 as an alternative to conventional oxidizing agents, highlights the ongoing efforts to develop efficient and potentially more environmentally friendly synthetic routes for this class of compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Butylamino)phenyl]ethanone](/img/structure/B185246.png)